1-(5-Iodopent-1-en-1-yl)-4-nitrobenzene
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Overview
Description
1-(5-Iodopent-1-en-1-yl)-4-nitrobenzene is an organic compound characterized by the presence of an iodine atom attached to a pentenyl group and a nitrobenzene moiety
Preparation Methods
The synthesis of 1-(5-Iodopent-1-en-1-yl)-4-nitrobenzene typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-nitrobenzene and 5-iodopent-1-ene.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a catalyst to facilitate the formation of the desired product.
Industrial Production: On an industrial scale, the synthesis may involve the use of large reactors and optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-(5-Iodopent-1-en-1-yl)-4-nitrobenzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom in the compound can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: The nitro group can be reduced to an amine group under suitable conditions.
Oxidation Reactions: The compound can undergo oxidation reactions, leading to the formation of different oxidation products.
Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(5-Iodopent-1-en-1-yl)-4-nitrobenzene has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving the interaction of organic molecules with biological systems.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-(5-Iodopent-1-en-1-yl)-4-nitrobenzene exerts its effects involves interactions with specific molecular targets and pathways. The nitro group and iodine atom play crucial roles in these interactions, influencing the compound’s reactivity and biological activity.
Comparison with Similar Compounds
1-(5-Iodopent-1-en-1-yl)-4-nitrobenzene can be compared with other similar compounds, such as:
1-(5-Chloropent-1-en-1-yl)-4-nitrobenzene: This compound has a chlorine atom instead of an iodine atom, leading to differences in reactivity and applications.
1-(5-Bromopent-1-en-1-yl)-4-nitrobenzene:
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
CAS No. |
824431-61-0 |
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Molecular Formula |
C11H12INO2 |
Molecular Weight |
317.12 g/mol |
IUPAC Name |
1-(5-iodopent-1-enyl)-4-nitrobenzene |
InChI |
InChI=1S/C11H12INO2/c12-9-3-1-2-4-10-5-7-11(8-6-10)13(14)15/h2,4-8H,1,3,9H2 |
InChI Key |
MGNCVXBXWDUAPI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=CCCCI)[N+](=O)[O-] |
Origin of Product |
United States |
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